4-((6,7-dimethoxy-1-(3-methoxybenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-isopentylbenzamide
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Overview
Description
4-((6,7-dimethoxy-1-(3-methoxybenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-isopentylbenzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a quinazolinone core, which is known for its biological activity, and a benzamide moiety, which can enhance its pharmacokinetic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((6,7-dimethoxy-1-(3-methoxybenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-isopentylbenzamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Quinazolinone Core: This can be achieved by reacting 6,7-dimethoxy-1-(3-methoxybenzyl)-2,4-dioxo-1,2-dihydroquinazoline with appropriate reagents under controlled conditions.
Introduction of the Benzamide Moiety: The quinazolinone intermediate is then reacted with N-isopentylbenzamide under suitable conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-((6,7-dimethoxy-1-(3-methoxybenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-isopentylbenzamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The quinazolinone core can be reduced to form dihydroquinazoline derivatives.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction of the quinazolinone core can yield dihydroquinazoline derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: It has potential as a lead compound for the development of new drugs, particularly in the treatment of cancer and inflammatory diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-((6,7-dimethoxy-1-(3-methoxybenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-isopentylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can inhibit certain enzymes by binding to their active sites, while the benzamide moiety can enhance its binding affinity and selectivity. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline
- (1S)-6,7-Dimethoxy-1-{[(methoxyacetyl)amino]methyl}-2-(3-methoxybenzyl)-1,2,3,4-tetrahydroisoquinoline
Uniqueness
4-((6,7-dimethoxy-1-(3-methoxybenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-isopentylbenzamide is unique due to its specific combination of a quinazolinone core and a benzamide moiety. This combination can result in enhanced biological activity and pharmacokinetic properties compared to similar compounds.
Biological Activity
The compound 4-((6,7-dimethoxy-1-(3-methoxybenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-isopentylbenzamide , identified by its CAS number 1189722-86-8 , is a complex organic molecule with potential pharmacological applications. Its structure features a quinazolinone core, which is often associated with various biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This article explores the biological activity of this compound based on available research findings.
Property | Value |
---|---|
Molecular Formula | C30H33N3O7 |
Molecular Weight | 547.6 g/mol |
Structure | Quinazolinone derivative |
The presence of methoxy and benzamide groups enhances its chemical properties and potential biological activities.
Biological Activity Overview
The biological activity of the compound can be attributed to its interaction with specific molecular targets involved in various cellular processes. Research indicates that compounds with similar structures often exhibit:
- Anticancer properties : Inhibition of key enzymes involved in cancer progression.
- Anti-inflammatory effects : Modulation of inflammatory pathways.
- Antimicrobial activity : Potential efficacy against various microbial strains.
Anticancer Activity
A study evaluating related compounds found that derivatives of quinazolinone exhibited significant cytotoxicity in cancer cell lines. For instance, certain derivatives showed IC50 values comparable to established chemotherapeutics, indicating their potential as anticancer agents .
Anti-inflammatory Effects
Quinazolinone derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. The unique combination of functional groups in this compound may enhance its selectivity and potency against specific biological targets related to inflammation .
Antimicrobial Activity
The methoxy groups present in the structure may contribute to antimicrobial activity. Preliminary studies suggest that compounds with similar structural features demonstrate varying degrees of antimicrobial efficacy against different microbial strains .
Study 1: Cytotoxicity in Cancer Cell Lines
In vitro evaluations using the K562 cell line revealed that derivatives similar to the compound exhibited varying levels of cytotoxicity. The study indicated that some derivatives had IC50 values significantly lower than those of standard chemotherapeutics, suggesting strong anticancer potential .
Study 2: Anti-inflammatory Mechanisms
Research has shown that quinazolinone derivatives can inhibit COX enzymes effectively. The specific interactions between these compounds and COX enzymes were analyzed through enzyme kinetics, revealing significant inhibition rates that could translate into therapeutic applications for inflammatory diseases .
Study 3: Antimicrobial Efficacy
A comprehensive evaluation of antimicrobial activity indicated that compounds structurally related to the target compound demonstrated promising results against several bacterial strains. These findings highlight the need for further exploration into the antimicrobial potential of this class of compounds .
Properties
IUPAC Name |
4-[[6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]-2,4-dioxoquinazolin-3-yl]methyl]-N-(3-methylbutyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H35N3O6/c1-20(2)13-14-32-29(35)23-11-9-21(10-12-23)18-34-30(36)25-16-27(39-4)28(40-5)17-26(25)33(31(34)37)19-22-7-6-8-24(15-22)38-3/h6-12,15-17,20H,13-14,18-19H2,1-5H3,(H,32,35) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBHZBDSAIFAQET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC(=C(C=C3N(C2=O)CC4=CC(=CC=C4)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H35N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.